PF-02413873 acts as a nonsteroidal antagonist to the progesterone receptor. This means it binds to the PR and prevents the natural hormone progesterone from exerting its effects. Progesterone plays a critical role in various physiological processes, including endometrial growth and female reproduction. By blocking progesterone binding, PF-02413873 can potentially inhibit these processes [1].
Studies have shown that PF-02413873 exhibits high potency, with a Ki (inhibition constant) of 2.6 nM. It also demonstrates full competition with progesterone for binding to the PR and achieves this effect through an orally active mechanism [1].
[1] PF-02413873 (PF-2413873) | Progesterone Receptor Antagonist | MedChemExpress ()
Research has explored the pharmacokinetic properties of PF-02413873 in various species. Studies in rats and dogs revealed significant differences in clearance rates. The compound exhibits high clearance in rats, suggesting rapid metabolism, while demonstrating lower clearance in dogs, indicating greater metabolic stability [2].
[2] Preclinical and clinical pharmacokinetics of PF-02413873, a nonsteroidal progesterone receptor antagonist - PubMed ()
This compound is classified as a small molecule drug and is known for its specific structure that includes a pyrazole ring and a benzonitrile moiety. Its molecular formula is C18H21N3O3S, and it has a molecular weight of approximately 359.45 g/mol. The compound's unique features include the cyclopropyl group and the methylsulfonylmethyl substituent on the pyrazole ring, which are pivotal for its biological activity .
PF-02413873 acts as a competitive antagonist for the progesterone receptor []. Progesterone, a natural hormone, binds to PR and triggers various cellular responses. PF-02413873 competes with progesterone for the binding site on PR, preventing progesterone from exerting its effects. This blockade of PR signaling can potentially be beneficial in conditions where progesterone activity needs to be suppressed [].
Published information on the safety profile of PF-02413873 is scarce. Preclinical studies suggest that achieving therapeutic effects might be feasible with an acceptable safety margin []. However, further investigations are necessary to fully understand its potential side effects and interactions with other medications.
These reactions can lead to derivatives that may exhibit altered biological activities or pharmacokinetics.
4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile has been primarily studied for its role as a nonsteroidal progesterone receptor antagonist. This activity suggests potential therapeutic applications in conditions such as endometriosis and uterine fibroids by inhibiting progesterone signaling pathways .
Studies have demonstrated its efficacy in preclinical models, indicating that it may effectively reduce endometrial growth by blocking progesterone receptor activity .
The synthesis of this compound generally involves multiple steps:
The specific synthetic routes may vary based on desired yields and purity levels .
The primary application of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile lies in its potential use as a therapeutic agent for reproductive health disorders. Its action as a progesterone receptor antagonist makes it a candidate for treating conditions like:
Additionally, its unique chemical structure may allow for further modifications to enhance efficacy or reduce side effects .
Research into the interaction profile of this compound has shown that it selectively binds to progesterone receptors without significant off-target effects. Pharmacokinetic studies indicate that it exhibits favorable absorption and distribution characteristics, making it suitable for further clinical evaluation .
Moreover, studies have explored its interactions with various metabolic enzymes, which are crucial for understanding its pharmacokinetics and potential drug-drug interactions .
Several compounds share structural similarities with 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile. Here are some notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
PF-02413873 | Similar pyrazole structure; nonsteroidal antagonist | Progesterone receptor antagonist |
RU486 | Steroidal structure; progesterone receptor antagonist | Abortion pill |
Mifepristone | Similar mechanism; used in reproductive health | Progesterone receptor modulator |
The uniqueness of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile lies in its specific nonsteroidal nature and structural features that confer selective activity against progesterone receptors without significant side effects associated with steroidal compounds .
This comprehensive overview highlights the significance of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile in pharmaceutical research and its potential therapeutic applications.
The compound 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile exists as a solid powder at room temperature with a characteristic white to beige coloration [1] [2] [3]. The compound maintains a crystalline or powder form under standard storage conditions and exhibits high purity levels of ≥98% when characterized by high-performance liquid chromatography [1] [2]. Commercial preparations demonstrate consistent physical appearance across multiple suppliers, indicating stable solid-state properties [4] [5] [6].
The molecular architecture contributes significantly to the solid-state behavior, with the pyrazole ring system providing structural rigidity while the methylsulfonylmethyl substituent influences intermolecular packing arrangements [1]. The presence of the benzonitrile moiety further stabilizes the crystalline structure through aromatic π-π interactions and dipole-dipole forces from the nitrile functional group [7].
Property | Value | Source |
---|---|---|
Physical State | Solid | Sigma-Aldrich, Multiple suppliers |
Appearance | White to beige powder | Sigma-Aldrich |
Purity (HPLC) | ≥98% | Sigma-Aldrich |
Form | Crystalline powder | VulcanChem, BLD Pharm |
The solubility profile of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile demonstrates marked variation between organic and aqueous solvents [1] [8] [2] [5]. In dimethyl sulfoxide, the compound exhibits excellent solubility ranging from 2 mg/mL under standard conditions to 100 mg/mL (278.21 mM) when subjected to ultrasonic treatment and heating to 60°C [1] [8] [2] [5].
The enhanced solubility in DMSO with thermal and mechanical assistance reflects the compound's moderate lipophilic character and the ability of DMSO to disrupt intermolecular hydrogen bonding networks [8] [5]. Conversely, aqueous solubility remains limited at approximately 0.02 mg/mL at physiological pH 7.4, consistent with the compound's predicted log P value of 3.2 [9].
The solubility characteristics directly correlate with the molecular structure, where the lipophilic pyrazole core and cyclopropyl substituent reduce water solubility, while the methylsulfonyl group provides some polar character that enables organic solvent compatibility [9].
Solvent System | Solubility | Conditions | Reference |
---|---|---|---|
DMSO | 2 mg/mL | Clear solution | Sigma-Aldrich |
DMSO | 100 mg/mL (278.21 mM) | Ultrasonic, 60°C | MedChemExpress |
DMSO | 95 mg/mL (264.30 mM) | Sonication, heating | TargetMol |
Water (pH 7.4) | 0.02 mg/mL | Predicted | VulcanChem |
The lipophilic properties of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile are characterized by a predicted log P value of 3.2, indicating moderate lipophilicity suitable for membrane permeation while maintaining adequate aqueous phase presence [9]. This lipophilicity value positions the compound within an optimal range for pharmaceutical applications, balancing membrane penetration capabilities with sufficient hydrophilic character for biological distribution [11] .
The molecular features contributing to lipophilicity include the aromatic benzonitrile system, the substituted pyrazole ring, and the cyclopropyl moiety, all of which enhance lipophilic character [9]. The methylsulfonyl group provides a counterbalancing hydrophilic contribution, preventing excessive lipophilicity that could lead to poor aqueous solubility or non-specific protein binding [5] [9].
Human plasma protein binding demonstrates high affinity at 89.3%, which correlates well with the moderate lipophilicity and indicates significant interaction with serum albumin and other plasma proteins [9]. The relative density is predicted at 1.31 g/cm³, reflecting the compact molecular packing influenced by the aromatic ring systems and intermolecular interactions [5].
Parameter | Value | Source |
---|---|---|
Log P (predicted) | 3.2 | VulcanChem |
Plasma Protein Binding (Human) | 89.3% | VulcanChem |
Relative Density | 1.31 g/cm³ (predicted) | TargetMol |
The acid-base characteristics of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile are dominated by the electron-withdrawing effects of the benzonitrile and methylsulfonyl functional groups [1] [7]. The compound exhibits no significant acidic properties under physiological conditions, as it lacks ionizable protons such as carboxyl or phenolic groups [12] [13].
The pyrazole nitrogen atoms represent the only potential basic sites within the molecule; however, their basicity is severely attenuated by the electron-withdrawing substituents [12] [14]. The cyclopropyl group at the 3-position and the methylsulfonyl group at the 1-position create a strongly electron-deficient environment that renders the pyrazole nitrogens essentially non-basic under physiological pH conditions [13] [15].
The benzonitrile moiety further contributes to the electron-poor character of the molecule through resonance and inductive effects, stabilizing any potential anionic forms while destabilizing cationic species [12] [13]. Consequently, the compound behaves as a neutral species across the physiological pH range (pH 1-8), with no significant ionization occurring under normal biological conditions [15] [14].
Structural Component | Acid-Base Character | pKa Estimation |
---|---|---|
Pyrazole nitrogens | Very weak base | < 0 (severely attenuated) |
Benzonitrile group | Neutral | Not applicable |
Methylsulfonyl group | Neutral | Not applicable |
Overall compound | Neutral | No ionization at physiological pH |
The thermal stability characteristics of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile are classified under the combustible solids category (Storage Class 11), indicating moderate thermal stability with specific storage requirements [1] [2] [3]. The compound demonstrates excellent storage stability when maintained as a powder at -20°C for periods extending up to three years [8] [5] [16].
At room temperature storage conditions, the compound remains stable in its solid form, though long-term storage recommendations favor refrigerated conditions to prevent gradual degradation [1] [2] [6]. The thermal stability profile reflects the structural integrity provided by the aromatic ring systems and the absence of thermally labile functional groups under moderate temperature conditions [17] [18].
Thermal decomposition pathways are expected to involve initial degradation of the methylsulfonyl substituent, followed by pyrazole ring opening and subsequent aromatic system breakdown at elevated temperatures [17] [18] [19]. The absence of a defined flash point designation ("not applicable") suggests that the compound does not readily volatilize under normal heating conditions [1] [2] [3].
The WGK 3 classification indicates significant water pollution potential, necessitating careful handling and disposal procedures [1] [2]. Storage recommendations emphasize the importance of moisture exclusion, temperature control, and sealed container maintenance to preserve compound integrity [8] [5] [20].
Thermal Parameter | Specification | Regulatory/Safety Classification |
---|---|---|
Storage Class | 11 - Combustible Solids | Sigma-Aldrich safety classification |
Storage Stability | 3 years at -20°C (powder) | Multiple commercial suppliers |
Room Temperature Stability | Stable in solid form | Commercial specification |
Flash Point | Not applicable | Sigma-Aldrich safety data |
Water Hazard Class | WGK 3 | German water hazard classification |
The spectroscopic characterization of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile employs multiple analytical techniques to confirm structural integrity and purity [21] [22]. Nuclear magnetic resonance spectroscopy provides comprehensive structural verification through characteristic chemical shift patterns for distinct molecular regions [21].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy reveals diagnostic signals for the aromatic protons of the benzonitrile system appearing in the 7-8 ppm region, with the pyrazole-linked aromatic carbons showing characteristic splitting patterns [22]. The cyclopropyl protons exhibit distinctive multipicity in the 0.5-1.5 ppm range, while the methylsulfonyl CH₂ protons appear as a singlet around 5.5 ppm [22] [23]. The methyl substituents on both the pyrazole ring and benzonitrile system contribute discrete singlet signals in the 2-3 ppm region [24] [23].
¹³C NMR analysis confirms the aromatic carbon framework with benzonitrile carbons appearing between 110-160 ppm, including the characteristic nitrile carbon signal around 118 ppm [22]. The pyrazole ring carbons show diagnostic chemical shifts consistent with the substitution pattern, while the cyclopropyl carbons appear in the aliphatic region [23].
Infrared (IR) Spectroscopy
FTIR spectroscopy provides definitive functional group identification through characteristic absorption bands [25] [26] [21]. The benzonitrile C≡N stretch appears as a sharp, intense absorption around 2230 cm⁻¹, confirming the nitrile functionality [25] [27] [26]. The methylsulfonyl group exhibits characteristic S=O stretching vibrations as dual bands around 1300-1350 cm⁻¹ (asymmetric stretch) and 1150-1200 cm⁻¹ (symmetric stretch) [25] [26].
Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the cyclopropyl and methyl groups contribute to the 2800-3000 cm⁻¹ region [25] [27] [21]. The pyrazole ring demonstrates characteristic N-H or C=N stretching vibrations in the 1400-1600 cm⁻¹ region [26] [28].
Mass Spectrometry
Mass spectrometric analysis confirms the molecular weight of 359.44 g/mol with the molecular ion peak appearing at m/z 359 [22] [29]. Fragmentation patterns provide structural confirmation through characteristic loss patterns including methylsulfonyl group elimination (m/z 280), cyclopropyl fragmentation, and aromatic ring system breakdown [22] [29].
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic absorption spectroscopy reveals characteristic π→π* transitions from the aromatic benzonitrile system, typically appearing around 260-280 nm [30] [31] [28]. Additional absorption bands may occur from extended conjugation between the pyrazole and benzonitrile systems, contributing to the compound's electronic properties [30] [32] [33].
Spectroscopic Technique | Key Absorption/Signal Regions | Structural Information |
---|---|---|
¹H NMR | 7-8 ppm (aromatic), 5.5 ppm (CH₂SO₂), 2-3 ppm (CH₃) | Substitution pattern confirmation |
¹³C NMR | 118 ppm (C≡N), 110-160 ppm (aromatic carbons) | Carbon framework verification |
FTIR | 2230 cm⁻¹ (C≡N), 1300-1150 cm⁻¹ (S=O) | Functional group identification |
MS | m/z 359 (M⁺), characteristic fragments | Molecular weight and structure |
UV-Vis | 260-280 nm (π→π* transitions) | Electronic properties |